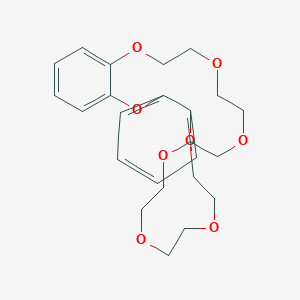
Dibenzo-24-crown-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo-24-crown-8 is a complex organic compound characterized by its unique tricyclic structure and multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo-24-crown-8 typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of ether linkages through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo-24-crown-8 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where ether linkages can be modified using nucleophiles like alkoxides or thiolates.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of phase-transfer catalysts or under microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can result in the formation of new ether or thioether linkages.
Wissenschaftliche Forschungsanwendungen
Dibenzo-24-crown-8 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of novel drugs and drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which Dibenzo-24-crown-8 exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s multiple ether linkages and tricyclic structure enable it to form stable complexes with these targets, modulating their activity and function. The pathways involved in these interactions are often studied using techniques like molecular docking and computational modeling.
Vergleich Mit ähnlichen Verbindungen
Dibenzo-24-crown-8 can be compared with other similar compounds, such as:
Polyethylene glycol (PEG): While PEG has multiple ether linkages, it lacks the tricyclic structure of the target compound, making it less rigid and more flexible.
Crown ethers: These compounds also contain multiple ether linkages but have a different ring structure, leading to distinct chemical properties and applications.
Cyclodextrins: These cyclic oligosaccharides have a similar ability to form complexes with other molecules but differ in their carbohydrate-based structure.
The uniqueness of this compound lies in its combination of a tricyclic core and multiple ether linkages, which confer specific chemical and physical properties that are valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
2,9,12,15,18,21,24,27-octaoxatricyclo[26.4.0.03,8]dotriaconta-1(32),3,5,7,28,30-hexaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-3-7-23-21(5-1)30-19-17-28-15-13-26-11-9-25-10-12-27-14-16-29-18-20-31-22-6-2-4-8-24(22)32-23/h1-8H,9-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCXKIRZNUKYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=CC=CC=C2OC3=CC=CC=C3OCCOCCOCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde](/img/structure/B8057752.png)
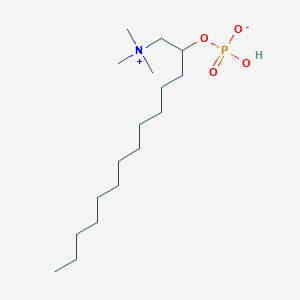
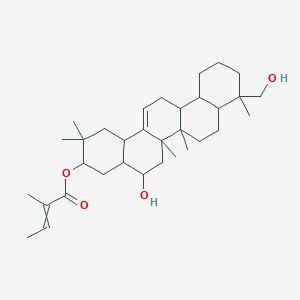
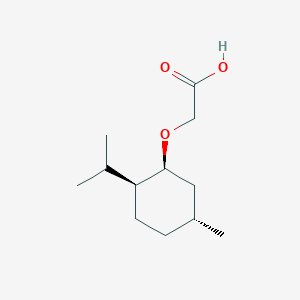


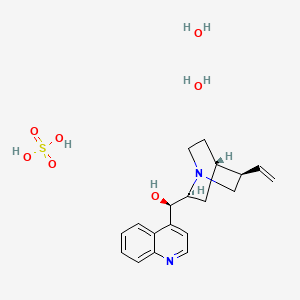
![2-[2-({[5-(Diethylamino)pentan-2-yl]amino}methyl)-1-azabicyclo[2.2.2]oct-3-yl]ethanol](/img/structure/B8057797.png)
![(1R,4S,5S,6S)-5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B8057800.png)
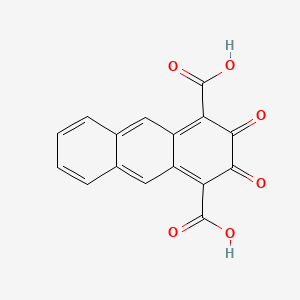
![[(8R,9S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B8057825.png)


![3-[(Hydroxyhydrazinylidene)methyl]benzoic acid](/img/structure/B8057860.png)
